Sulindac sulfide-acyl-β-D-glucuronide is a metabolite derived from the nonsteroidal anti-inflammatory drug, Sulindac. This compound is significant in pharmacology due to its anti-inflammatory properties and its role in the metabolic pathways of Sulindac. The compound is classified as a drug metabolite reference standard and is recognized for its potential therapeutic applications.
Sulindac sulfide-acyl-β-D-glucuronide originates from Sulindac, which is used primarily for treating inflammatory conditions such as arthritis. The compound undergoes metabolic transformations in the body, where it is converted into various metabolites, including Sulindac sulfide and Sulindac sulfone, through processes involving hydrolysis and oxidation in the liver and intestines .
The synthesis of Sulindac sulfide-acyl-β-D-glucuronide typically involves the glucuronidation of Sulindac sulfide. This process can be achieved through enzymatic reactions using UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of Sulindac sulfide .
The synthesis requires careful control of reaction conditions, including pH and temperature, to optimize enzyme activity. The resulting product can be purified using chromatographic techniques to ensure high purity levels suitable for research applications .
Sulindac sulfide-acyl-β-D-glucuronide has a complex molecular structure characterized by its acyl glucuronide moiety attached to the Sulindac sulfide backbone. The structural formula reflects its fluorinated nature and the presence of a β-D-glucopyranuronic acid component .
The compound's molecular formula is CHFOS, with a molecular weight of approximately 421.45 g/mol. Its CAS number is 59973-78-3, which uniquely identifies this chemical substance in various databases .
Sulindac sulfide-acyl-β-D-glucuronide participates in several key metabolic reactions. It can undergo hydrolysis to regenerate Sulindac sulfide or further transform into other metabolites such as Sulindac sulfone. These reactions are crucial for understanding the pharmacokinetics of Sulindac .
The mechanism of action for Sulindac sulfide-acyl-β-D-glucuronide involves inhibition of cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. By reducing prostaglandin levels, this compound exerts anti-inflammatory effects .
Research indicates that the acyl glucuronides may also interact with other biological pathways, potentially contributing to their efficacy beyond simple cyclooxygenase inhibition. This multifaceted action enhances their therapeutic profile .
Sulindac sulfide-acyl-β-D-glucuronide is typically presented as a solid at room temperature with a melting point that varies based on purity and formulation. It is soluble in organic solvents but has limited solubility in water due to its hydrophobic characteristics.
The compound exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to hydrolysis, particularly in biological environments where esterases are present .
Sulindac sulfide-acyl-β-D-glucuronide serves as a reference standard in pharmaceutical research for studying drug metabolism and pharmacokinetics. Its role in understanding the metabolic pathways of nonsteroidal anti-inflammatory drugs makes it valuable for developing new therapeutic agents with improved efficacy and safety profiles . Additionally, it aids in toxicological assessments by providing insights into potential adverse effects related to drug metabolism.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4